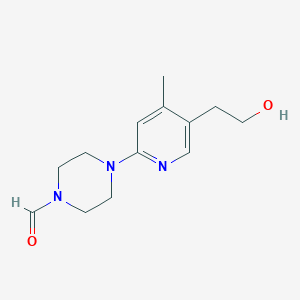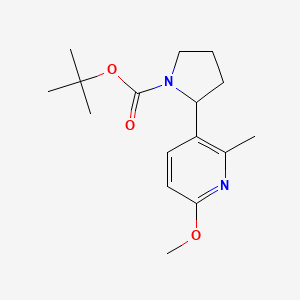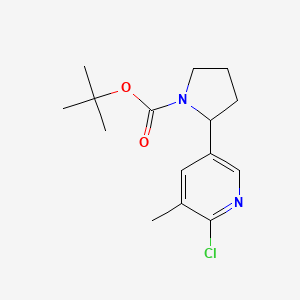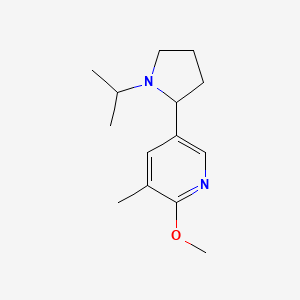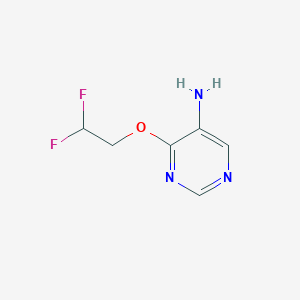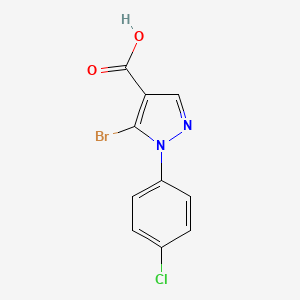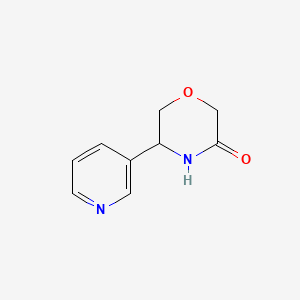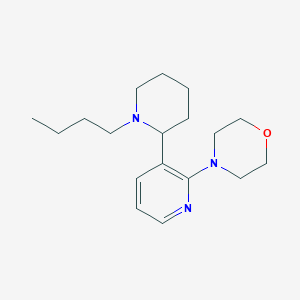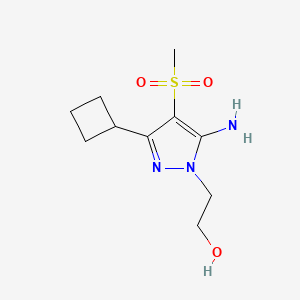
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many biologically active compounds
Métodos De Preparación
The synthesis of 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyridine ring.
Functionalization of the side chain: The propan-1-amine side chain is introduced through alkylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or piperidine rings, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Comparación Con Compuestos Similares
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine can be compared with other piperidine derivatives, such as:
1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine: Similar structure but with a different substitution pattern on the pyridine ring.
1-(5-Methyl-6-(piperidin-1-yl)pyridin-2-yl)propan-1-amine: Similar structure but with a different position of the propan-1-amine side chain.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C14H23N3 |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
1-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C14H23N3/c1-3-13(15)12-9-11(2)14(16-10-12)17-7-5-4-6-8-17/h9-10,13H,3-8,15H2,1-2H3 |
Clave InChI |
DDNIHOZEMILIOP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CN=C(C(=C1)C)N2CCCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


